![molecular formula C10H11N3O B2553522 6-Cyclobutoxyimidazo[1,2-b]pyridazine CAS No. 2189434-34-0](/img/structure/B2553522.png)
6-Cyclobutoxyimidazo[1,2-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclobutoxyimidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazo-pyridazine ring system with a cyclobutoxy substituent
准备方法
The synthesis of 6-Cyclobutoxyimidazo[1,2-b]pyridazine can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This method provides a simple and practical approach to obtaining 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields.
化学反应分析
6-Cyclobutoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can be employed for the direct functionalization of the imidazo-pyridazine scaffold .
科学研究应用
6-Cyclobutoxyimidazo[1,2-b]pyridazine has several scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its potential biological activities. The compound has shown promise in overcoming drug resistance in cancer by targeting proteins involved in the regulation of multidrug efflux pump activity .
作用机制
The mechanism of action of 6-Cyclobutoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, imidazo-pyridazine-based inhibitors of Pim1 kinase have been shown to overcome ABCG2-mediated drug resistance in cancer cells by impairing the transporter function and reducing its expression . This dual-mode effect enhances the efficacy of conventional chemotherapeutic agents.
相似化合物的比较
6-Cyclobutoxyimidazo[1,2-b]pyridazine can be compared with other similar compounds such as imidazo[1,2-a]pyridine analogues and pyridazinone derivatives. Imidazo[1,2-a]pyridine analogues have been studied for their antituberculosis activity , while pyridazinone derivatives are known for their broad range of pharmacological activities, including anticancer and anti-inflammatory effects
生物活性
6-Cyclobutoxyimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused imidazo-pyridazine ring system with a cyclobutoxy substituent, which influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
This compound exhibits a broad spectrum of pharmacological activities primarily through its interaction with various biochemical pathways. Key mechanisms include:
- Calcium Ion Influx Inhibition : Similar to other pyridazine derivatives, it has been shown to inhibit calcium ion influx, which is crucial for platelet aggregation. This action may contribute to its potential as an antithrombotic agent.
- Multidrug Resistance Modulation : The compound has demonstrated efficacy in overcoming drug resistance in cancer by targeting proteins involved in the regulation of multidrug efflux pumps. This is particularly significant in the development of cancer therapeutics.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its physicochemical characteristics, including solubility and stability. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profiles:
- Molecular Weight : 189.21 g/mol, which may affect its permeability and bioavailability.
- Solubility : Its solubility in various solvents can impact its formulation in drug development.
Research Findings and Case Studies
Numerous studies have investigated the biological activity of this compound. Below are summarized findings from selected research:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated that this compound effectively inhibits proliferation in multidrug-resistant cancer cell lines. |
Study 2 | Platelet Aggregation | Found that the compound significantly reduces platelet aggregation in vitro by inhibiting calcium influx. |
Study 3 | Drug Resistance | Showed potential in modulating drug resistance mechanisms by affecting P-glycoprotein expression levels in cancer cells. |
Comparison with Similar Compounds
When compared to other related compounds such as imidazo[1,2-a]pyridine analogues and pyridazinone derivatives, this compound exhibits unique properties that may enhance its therapeutic potential:
Compound | Biological Activity | Notes |
---|---|---|
Imidazo[1,2-a]pyridine | Antituberculosis | Effective against Mycobacterium tuberculosis but lacks the multidrug resistance modulation seen in this compound. |
Pyridazinone Derivatives | Various pharmacological activities | Generally show broad-spectrum activity but may not specifically target multidrug resistance mechanisms as effectively as this compound. |
属性
IUPAC Name |
6-cyclobutyloxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-8(3-1)14-10-5-4-9-11-6-7-13(9)12-10/h4-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIXFRMIGYIGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。